molecular formula C14H17NO3 B6897095 N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide

N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide

Cat. No.: B6897095
M. Wt: 247.29 g/mol
InChI Key: GFYBBHZXYIEOOE-UHFFFAOYSA-N
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Description

N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide is a synthetic organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide typically involves the condensation of an appropriate isochromene derivative with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various amide or ester derivatives.

Scientific Research Applications

N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide
  • N-ethyl-N,3-dimethyl-1-oxo-4H-isoquinoline-3-carboxamide
  • N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-sulfonamide

Uniqueness

N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-ethyl-N,3-dimethyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15(3)13(17)14(2)9-10-7-5-6-8-11(10)12(16)18-14/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYBBHZXYIEOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1(CC2=CC=CC=C2C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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